molecular formula C9H15NO B028333 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 552-70-5

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B028333
CAS No.: 552-70-5
M. Wt: 153.22 g/mol
InChI Key: RHWSKVCZXBAWLZ-UHFFFAOYSA-N
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Description

Pseudopelletierine hydrochloride is a chemical compound derived from pseudopelletierine, which is the main alkaloid found in the root-bark of the pomegranate tree (Punica granatum). This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

It is known to be used as an enzyme substrate .

Mode of Action

It is known to interact with enzymes as a substrate

Biochemical Pathways

As an enzyme substrate

Pharmacokinetics

It is known to be sparingly soluble in methanol , which may influence its bioavailability.

Action Environment

It is known to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudopelletierine can be synthesized through a Mannich reaction involving glutaraldehyde, methylamine, and acetonedicarboxylic acid. This reaction proceeds under basic conditions and involves a two-fold Mannich reaction followed by decarboxylation to form the final product . Another method involves the Dieckmann condensation of the diethyl ester of lobelinic acid, followed by hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of pseudopelletierine hydrochloride typically involves the extraction of pseudopelletierine from the root-bark of the pomegranate tree, followed by its conversion to the hydrochloride salt. The extraction process involves the use of solvents and purification techniques to isolate the alkaloid in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pseudopelletierine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pseudopelletierine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of pseudopelletierine hydrochloride include various oxidized, reduced, and substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .

Comparison with Similar Compounds

Pseudopelletierine hydrochloride is similar to other alkaloids derived from the pomegranate tree, such as pelletierine, isopelletierine, and methylpelletierine. These compounds share a similar basic structure but differ in their functional groups and chemical properties . Pseudopelletierine hydrochloride is unique due to its specific structure and reactivity, making it valuable for various scientific and industrial applications .

List of Similar Compounds

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWSKVCZXBAWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870606
Record name Pseudopelletierine
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Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name psi-Pelletierine
Source Human Metabolome Database (HMDB)
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Boiling Point

246.00 °C. @ 760.00 mm Hg
Record name psi-Pelletierine
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Solubility

400 mg/mL
Record name psi-Pelletierine
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CAS No.

552-70-5
Record name Pseudopelletierine
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Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-one
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

62 - 64 °C
Record name psi-Pelletierine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034580
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 5-liter 3-necked flask was charged with 140 grams of 50% aqueous glutaric dialdehyde (Aldrich, 0.7 moles), 630 ml of water and 70.7 grams of CH3NH2.HCl (1.036 moles) which was first dissolved in 700 ml of water, 116.6 grams of acetonedicarboxylic acid (0.8 moles) which had been dissolved in 1162 ml of water, and a solution of 123.2 sodium phosphate dibasic and 10.22 grams of NaOH dissolved in 280 ml of water. The heterogeneous orange solution was stirred at room temperature for 24 hours during which time the evolution of CO2 (g) was noted.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
116.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1162 mL
Type
solvent
Reaction Step Two
[Compound]
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10.22 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
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9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
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9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
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Reactant of Route 6
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
Customer
Q & A

Q1: What is the molecular formula and weight of pseudopelletierine?

A1: Pseudopelletierine has the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. []

Q2: Are there any spectroscopic data available for pseudopelletierine?

A2: Yes, various spectroscopic data are available, including 13C NMR, 1H NMR, EI-mass spectra, and UV absorption data. [, , ]

Q3: Is there any information available on the conformational equilibrium of pseudopelletierine?

A3: Research using rotational spectroscopy revealed two conformers of pseudopelletierine in the gas phase, differing in the N-methyl group orientation (axial or equatorial). The axial form is more prevalent in the supersonic jet with a ratio of Naxial/Nequatorial ≈ 2/1. []

Q4: What are the known biological activities of pseudopelletierine?

A4: Pseudopelletierine has shown insecticidal effects, particularly against house dust mites. [] It has also been investigated for its potential anti-cholinergic [], anti-inflammatory [], and anticancer activities [].

Q5: What is the mechanism of the insecticidal activity of pseudopelletierine?

A5: While the exact mechanism is not fully understood, studies have shown potent insecticidal effects, particularly from pomegranate extracts where pseudopelletierine is a key component. []

Q6: How does the structure of pseudopelletierine relate to its anti-cholinergic activity?

A6: Pseudopelletierine shares structural similarities with tropane alkaloids, which are known for their anti-cholinergic properties. Modifications in the 6 and 7 positions of the 9-azabicyclo[3.3.1]nonane scaffold, aiming to introduce gem-dialkyl groups, have been explored to enhance these activities. []

Q7: Has pseudopelletierine been studied for its potential against Alzheimer's disease?

A7: Research using electrochemical impedance spectroscopy revealed that pseudopelletierine exhibits strong binding affinity to amyloid β(1-40) peptide, a key player in Alzheimer's disease. The association constant (Ka) was determined to be on the order of 10^7 M-1. [, ]

Q8: How is pseudopelletierine synthesized?

A8: Pseudopelletierine can be synthesized through various methods, including a classical synthesis from glutaraldehyde, methylamine, and acetonedicarboxylic acid via a Robinson-Schöpf reaction. [, , , ]

Q9: What is the role of pseudopelletierine in the synthesis of cyclooctatetraene?

A9: Pseudopelletierine serves as a crucial starting material in the historical synthesis of cyclooctatetraene, as demonstrated by Willstätter. [, ]

Q10: Are there any notable chemical reactions involving pseudopelletierine?

A10: Pseudopelletierine undergoes a unique 3,7-transannular C-H insertion reaction during the pyrolysis of its tosylhydrazone sodium salt. This reaction offers a novel route to synthesize N-methylnorazaadamantane. []

Q11: Can pseudopelletierine be used to synthesize other tropane or granatane derivatives?

A11: Yes, pseudopelletierine can be utilized in direct aldol reactions with aromatic aldehydes, offering a way to synthesize various granatane aldol derivatives. These reactions, often promoted by water, showcase high diastereoselectivity, leading to the preferential formation of either anti or syn isomers depending on reaction conditions. []

Q12: How is pseudopelletierine biosynthesized in Punica granatum?

A12: Studies using radiolabeled precursors in intact Punica granatum plants have shown that pseudopelletierine is biosynthesized from lysine and acetate. N-Methylisopelletierine acts as the immediate precursor in this pathway. []

Q13: What is the role of hairy root cultures in studying pseudopelletierine biosynthesis?

A13: Hairy root cultures of Punica granatum, generated through Agrobacterium rhizogenes-mediated transformation, provide a valuable model system for investigating the biosynthesis of granatane alkaloids, including pseudopelletierine. []

Q14: Are there any reported cases of toxicity associated with pseudopelletierine?

A15: While generally considered safe in the low concentrations found naturally in pomegranate, a case report linked an intentional overdose of dolasetron, a medication structurally derived from pseudopelletierine, to cardiac effects like prolonged QTc interval and severe hypotension. []

Q15: What analytical methods are used to identify and quantify pseudopelletierine?

A16: Several techniques are employed, including partition chromatography [], gas chromatography-mass spectrometry (GC-MS) [, ], liquid chromatography-mass spectrometry (LC-MS) [], and in vivo nanospray high-resolution mass spectrometry (HR-MS). []

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